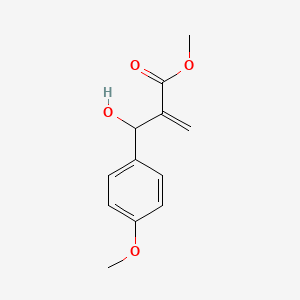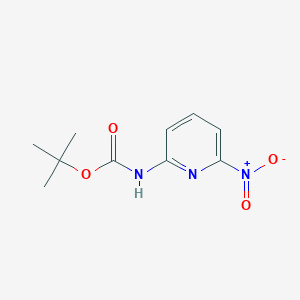![molecular formula C9H11NO2S B3085115 Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate CAS No. 1151904-85-6](/img/structure/B3085115.png)
Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate
Übersicht
Beschreibung
Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate is a compound with the molecular formula C9H11NO2S . It has a molecular weight of 197.26 g/mol . The IUPAC name for this compound is 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C9H11NO2S/c1-6(11)12-9-4-7-5-10-3-2-8(7)13-9/h4,10H,2-3,5H2,1H3 . The Canonical SMILES is CC(=O)OC1=CC2=C(S1)CCNC2 . These strings provide a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 197.05104977 g/mol . The Topological Polar Surface Area is 66.6 Ų . The Heavy Atom Count is 13 .Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-6(11)12-9-4-7-5-10-3-2-8(7)13-9/h4,10H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCBSQRUARCRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197591 | |
| Record name | Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151904-85-6 | |
| Record name | Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1151904-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common impurities found during the synthesis of Prasugrel, and how are they characterized?
A1: Several impurities can arise during Prasugrel synthesis, typically in the range of 0.05% to 0.15%. These impurities, identified using techniques like High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), include various structural analogs of Prasugrel. Researchers have successfully synthesized and characterized these impurities, confirming their structures using spectroscopic methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) [].
Q2: What is the significance of the keto-enol tautomerism observed in one of the Prasugrel impurities?
A2: One of the identified impurities, 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Impurity-I), exhibits keto-enol tautomerism. This phenomenon results in two distinct peaks in HPLC analysis at different retention times (22.1 and 23.2 minutes) []. This highlights the importance of considering such isomeric forms during analysis and purification processes.
Q3: How does the molecular structure of Prasugrel relate to its pharmacological activity?
A3: Prasugrel functions as a potent inhibitor of the platelet P2Y12 receptor, a key player in blood clot formation. While the provided research primarily focuses on the synthesis and characterization of Prasugrel and its intermediates, structural analysis of Prasugrel reveals a tetrahydrothienopyridine system. This system adopts a half-chair conformation, and the dihedral angle between the benzene and thiophene rings is approximately 83.17° []. These structural features likely contribute to Prasugrel's binding affinity and specificity for its target receptor.
Q4: Can you describe a specific synthetic route for producing highly pure Prasugrel?
A4: One method involves reacting a salt of the intermediate 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol (formula III) with a compound containing a reactive leaving group (formula XV) in the presence of a base. This reaction forms Prasugrel (formula I), which can then be purified by crystallization and optionally converted to a salt []. This method highlights the importance of controlled reaction conditions and purification steps in obtaining high-purity Prasugrel for pharmaceutical use.
Q5: What insights can crystallographic studies provide about the structure of Prasugrel analogs?
A5: Crystallographic analyses of related compounds, like 5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate and 5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, reveal structural features such as the conformation of the tetrahydropyridine ring and the spatial orientation of the substituents [, ]. These insights can be valuable in understanding structure-activity relationships and potentially guiding the design of new analogs with improved pharmacological properties.
Q6: How is GC/MS used to analyze the degradation of Prasugrel hydrochloride?
A6: Gas Chromatography/Mass Spectrometry (GC/MS) plays a crucial role in separating, identifying, and characterizing the degradation products of Prasugrel hydrochloride under various stress conditions like hydrolysis and oxidation []. This technique helps establish the fragmentation pathway of the drug and identify specific degradation products, contributing to a comprehensive understanding of Prasugrel's stability profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


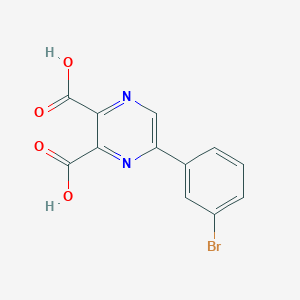


![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B3085068.png)


![4-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3085089.png)

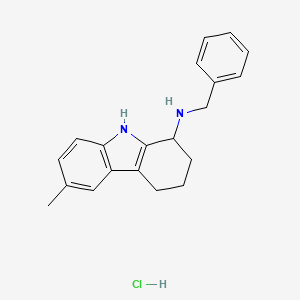
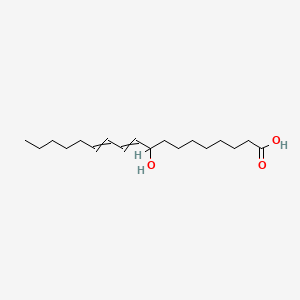
![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3085123.png)
